Chemical structure and properties of N-ethyl-3,5-dimethylaniline
Chemical structure and properties of N-ethyl-3,5-dimethylaniline
An In-Depth Technical Guide to N-ethyl-3,5-dimethylaniline: Structure, Properties, Synthesis, and Application
Introduction
N-ethyl-3,5-dimethylaniline is a substituted aromatic amine that serves as a specialized chemical intermediate and building block in organic synthesis. As a derivative of aniline, it possesses a nucleophilic nitrogen atom and an aromatic ring system, making it a versatile reagent for the construction of more complex molecular architectures. Its specific substitution pattern—an ethyl group on the nitrogen and two methyl groups at the meta positions of the benzene ring—imparts distinct steric and electronic properties that are leveraged in the synthesis of fine chemicals, including dyes, polymers, and potential pharmaceutical precursors.
This guide provides a comprehensive technical overview of N-ethyl-3,5-dimethylaniline, designed for researchers, chemists, and drug development professionals. It covers the compound's fundamental chemical structure, physicochemical properties, synthetic pathways, analytical characterization protocols, and critical safety information, offering a consolidated resource for laboratory applications.
Chemical Identity and Structure
The structural foundation of N-ethyl-3,5-dimethylaniline is an aniline core, N-alkylated with an ethyl group and substituted with two methyl groups on the aromatic ring at positions 3 and 5. This arrangement influences its reactivity, basicity, and physical properties.
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IUPAC Name: N-ethyl-3,5-dimethylaniline
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Canonical SMILES: CCNc1cc(C)cc(c1)C
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Chemical Structure:

Physicochemical Properties
Quantitative data for N-ethyl-3,5-dimethylaniline is not extensively published. The properties listed below are based on available data and estimations from structurally similar compounds, such as 3,5-dimethylaniline and N,N,3,5-tetramethylaniline.
| Property | Value / Description | Source / Rationale |
| Physical State | Liquid at room temperature. | Inferred from related anilines. |
| Appearance | Colorless to light yellow or brown liquid. | Aromatic amines often darken upon exposure to air and light.[3][4] |
| Boiling Point | Estimated: 230-240 °C | Based on the boiling point of N,N,3,5-tetramethylaniline (226-228 °C).[5] |
| Density | Estimated: ~0.92 g/mL | Based on the density of N,N,3,5-tetramethylaniline (0.913 g/mL).[5] |
| Solubility | Insoluble or poorly soluble in water. | The parent compound, 3,5-dimethylaniline, has low water solubility (0.48 g/100 mL).[3] The addition of the ethyl group further increases hydrophobicity. |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature.[2] | To prevent oxidation and degradation from light exposure.[6] |
Synthesis and Manufacturing
N-ethyl-3,5-dimethylaniline is not produced on a large industrial scale but is synthesized for research and fine chemical applications. The most common and direct method is the N-alkylation of its precursor, 3,5-dimethylaniline.
Conceptual Synthetic Protocol: N-Alkylation
This process involves the reaction of 3,5-dimethylaniline with an ethylating agent in the presence of a base. The base is crucial for neutralizing the acid byproduct generated during the reaction, driving the equilibrium towards the formation of the secondary amine.
Step-by-Step Methodology:
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Reaction Setup: To a stirred solution of 3,5-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5-2.0 equivalents).
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Addition of Alkylating Agent: Slowly add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.1 equivalents), to the mixture at room temperature. The use of a slight excess of the alkylating agent helps ensure complete conversion of the starting aniline.
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Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
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Workup: After completion, cool the reaction to room temperature and filter off the solid base. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or vacuum distillation to yield pure N-ethyl-3,5-dimethylaniline.
Caption: General workflow for the synthesis of N-ethyl-3,5-dimethylaniline.
Spectroscopic and Chromatographic Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols are standard methodologies for the structural elucidation of N-ethyl-3,5-dimethylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).[7] CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds and its well-defined residual solvent peaks for spectral referencing.
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key expected signals include:
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A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).
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A quartet for the methylene protons of the ethyl group (~3.1 ppm).
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A singlet for the N-H proton (variable, ~3.5-4.5 ppm).
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A singlet for the six protons of the two aromatic methyl groups (~2.2 ppm).
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Two distinct signals in the aromatic region for the three aromatic protons (~6.5-6.6 ppm).
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a count of unique carbon atoms and information about their chemical environment.
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Data Processing: Process the raw data by applying Fourier transformation and phase/baseline corrections. Reference the spectra to the residual CDCl₃ peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
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Sample Preparation: Apply a small drop of the neat liquid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[7]
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Data Analysis: Key characteristic peaks to identify include:
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N-H stretch: A moderate, sharp peak around 3400 cm⁻¹.
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C-H stretches (aliphatic): Multiple peaks in the 2850-3000 cm⁻¹ region.
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C=C stretches (aromatic): Peaks in the 1580-1620 cm⁻¹ region.
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C-N stretch: A peak in the 1250-1350 cm⁻¹ region.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates the components of a mixture and provides mass information for structural identification.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as ethyl acetate.[7]
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GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature program that starts at a lower temperature (e.g., 100 °C) and ramps up (e.g., to 280 °C) to ensure separation from any impurities or residual starting materials.[7]
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MS Detection: Use Electron Ionization (EI) at 70 eV as the ionization method.[7] This high-energy method induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
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Data Analysis: Identify the molecular ion peak (M⁺) at m/z = 149. Analyze the fragmentation pattern, which will likely include fragments corresponding to the loss of a methyl group (m/z = 134) and the loss of an ethyl group (m/z = 120).
Sources
- 1. 13342-22-8 | n-Ethyl-3,5-dimethylaniline - Moldb [moldb.com]
- 2. 13342-22-8|N-Ethyl-3,5-dimethylaniline|BLD Pharm [bldpharm.com]
- 3. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 5. N,N,3,5-TETRAMETHYLANILINE | 4913-13-7 [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
